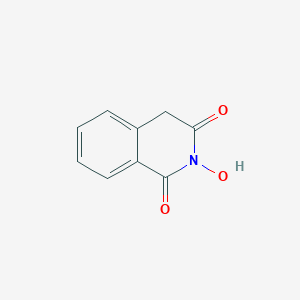

2-hidroxiisoquinolina-1,3(2H,4H)-diona

Descripción general

Descripción

La 2-hidroxiisoquinolina-1,3(2H,4H)-diona es un compuesto heterocíclico que ha despertado un interés significativo debido a su estructura química única y sus potenciales actividades biológicas. Este compuesto pertenece a la familia de las isoquinolinas, conocida por sus diversas propiedades farmacológicas. La presencia de grupos funcionales hidroxilo y diona en su estructura la convierte en una molécula versátil para diversas reacciones químicas y aplicaciones.

Aplicaciones Científicas De Investigación

Química: Sirve como bloque de construcción para la síntesis de compuestos heterocíclicos más complejos.

Biología: El compuesto exhibe significativas actividades biológicas, incluidas propiedades antivirales y antibacterianas.

Industria: El compuesto se utiliza en el desarrollo de colorantes, pigmentos y otros productos químicos industriales.

Mecanismo De Acción

El mecanismo de acción de la 2-hidroxiisoquinolina-1,3(2H,4H)-diona implica su interacción con dianas moleculares específicas. Por ejemplo, como inhibidor de la integrasa del virus de inmunodeficiencia humana tipo 1, se une al sitio catalítico de la enzima, bloqueando la integración del ADN viral en el genoma del huésped . Esta inhibición previene la replicación del virus y reduce la carga viral en individuos infectados.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de la 2-hidroxiisoquinolina-1,3(2H,4H)-diona generalmente implica la ciclización de precursores apropiados en condiciones específicas. Un método común involucra la reacción del anhídrido ftálico con derivados de anilina, seguida de pasos de ciclización y oxidación. Las condiciones de reacción a menudo requieren el uso de ácidos o bases fuertes y temperaturas elevadas para facilitar la formación del anillo de isoquinolina.

Métodos de producción industrial

En un entorno industrial, la producción de this compound puede implicar procesos de flujo continuo para garantizar un alto rendimiento y pureza. El uso de catalizadores y condiciones de reacción optimizadas puede mejorar la eficiencia de la síntesis. Además, se emplean técnicas de purificación como la recristalización y la cromatografía para obtener el producto deseado con alta pureza.

Análisis De Reacciones Químicas

Tipos de reacciones

La 2-hidroxiisoquinolina-1,3(2H,4H)-diona experimenta varias reacciones químicas, que incluyen:

Oxidación: El grupo hidroxilo se puede oxidar para formar derivados de quinona.

Reducción: La parte diona se puede reducir para formar derivados dihidro.

Sustitución: Las reacciones de sustitución electrófila y nucleófila pueden ocurrir en diferentes posiciones del anillo de isoquinolina.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio y el trióxido de cromo.

Reducción: Se utilizan agentes reductores como el borohidruro de sodio y el hidruro de aluminio y litio.

Sustitución: Se emplean reactivos como halógenos, agentes alquilantes y nucleófilos en diversas condiciones.

Productos principales

Los productos principales formados a partir de estas reacciones incluyen derivados de quinona, dihidroisoquinolinas e isoquinolinas sustituidas, cada uno con distintas propiedades químicas y biológicas.

Comparación Con Compuestos Similares

La 2-hidroxiisoquinolina-1,3(2H,4H)-diona se puede comparar con otros derivados de isoquinolina, como:

Isoquinolina: Carece de los grupos funcionales hidroxilo y diona, lo que da como resultado una reactividad química y una actividad biológica diferentes.

Quinolina: Estructura similar pero con un átomo de nitrógeno en una posición diferente, lo que lleva a propiedades distintas.

Derivados del anhídrido ftálico: Comparten algunas vías sintéticas pero difieren en su estructura final y aplicaciones.

Propiedades

IUPAC Name |

2-hydroxy-4H-isoquinoline-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO3/c11-8-5-6-3-1-2-4-7(6)9(12)10(8)13/h1-4,13H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXAICCBFIBBVAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C(=O)N(C1=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70333610 | |

| Record name | 2-hydroxyisoquinoline-1,3(2H,4H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70333610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6890-08-0 | |

| Record name | 2-hydroxyisoquinoline-1,3(2H,4H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70333610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

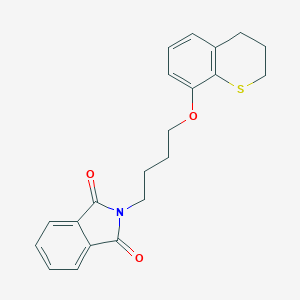

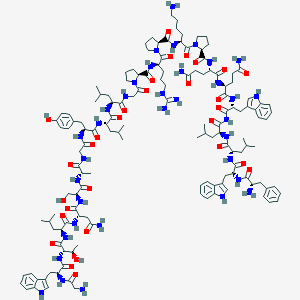

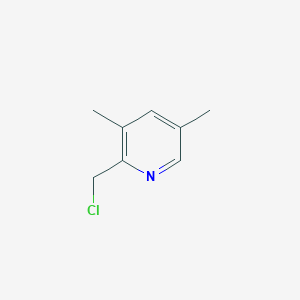

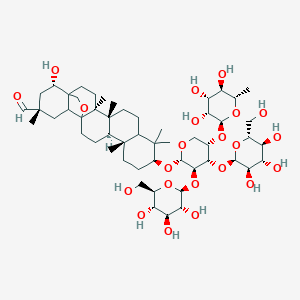

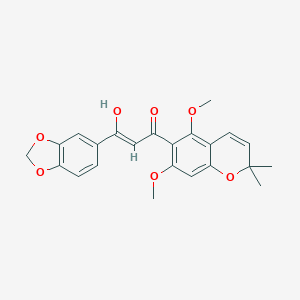

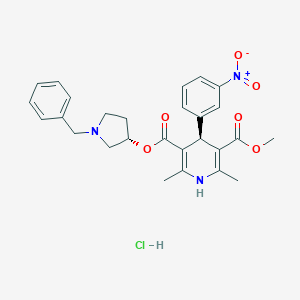

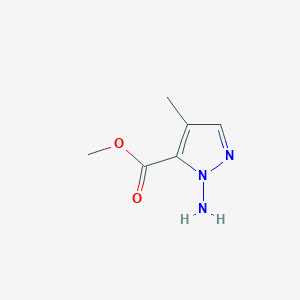

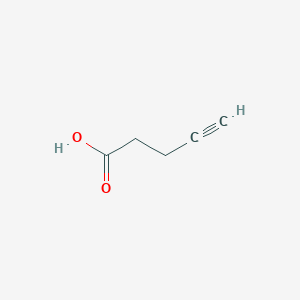

Feasible Synthetic Routes

Q1: What makes 2-hydroxyisoquinoline-1,3(2H,4H)-dione a promising scaffold for developing antiviral drugs?

A1: 2-Hydroxyisoquinoline-1,3(2H,4H)-dione (HID) exhibits inhibitory activity against key enzymes involved in viral replication, namely HIV-1 integrase and the ribonuclease H (RNase H) domain of HIV-1 reverse transcriptase [, , ]. This dual-targeting ability makes it an attractive starting point for developing novel antiviral therapies.

Q2: How does 2-hydroxyisoquinoline-1,3(2H,4H)-dione interact with its viral targets?

A2: HIDs are believed to exert their inhibitory effects through chelation of divalent metal ions, such as Mg²⁺, within the active sites of viral enzymes [, , ]. This interaction disrupts the enzyme's catalytic activity, hindering essential steps in the viral life cycle.

Q3: Have any specific structural modifications of 2-hydroxyisoquinoline-1,3(2H,4H)-dione been found to improve its antiviral activity?

A3: Yes, research has shown that introducing substituents at specific positions on the HID scaffold can significantly impact its antiviral activity. For instance, incorporating carboxamide side chains at position 4 led to compounds with strong HIV-1 integrase inhibitory activity in the low nanomolar range [, ]. Additionally, introducing electron-withdrawing groups like nitro moieties at position 7 further enhanced antiviral potency, reaching low nanomolar levels against HIV [].

Q4: What is known about the resistance profile of 2-hydroxyisoquinoline-1,3(2H,4H)-dione derivatives against HIV?

A4: One of the promising aspects of HIDs is their potential to overcome resistance issues associated with current HIV-1 integrase strand transfer inhibitors (INSTIs). Studies using MB-76, a HID derivative, demonstrated its effectiveness against both wild-type and raltegravir-resistant HIV-1 variants []. The unique binding mode of MB-76, primarily interacting with invariant residues in the HIV-1 integrase active site, likely contributes to its high barrier to resistance.

Q5: What are the limitations of using 2-hydroxyisoquinoline-1,3(2H,4H)-dione as a potential antiviral agent?

A5: Despite promising antiviral activities, some HID derivatives exhibit high cellular cytotoxicity, limiting their therapeutic application []. Further research is needed to optimize the structure of HIDs to improve their safety profile without compromising their efficacy.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-(4-Chlorobutyl)-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B122939.png)